CYM51010

Description

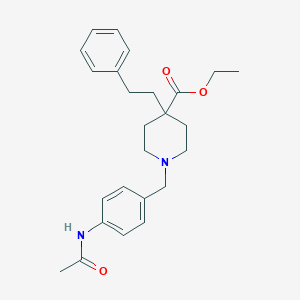

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXRYYSKTWDPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069498-96-9 | |

| Record name | 1069498-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CYM51010 as a selective MOR-DOR heteromer agonist

An In-depth Technical Guide on CYM51010: A Selective MOR-DOR Heteromer Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of opioid pharmacology is evolving beyond the classical understanding of individual receptor function. A growing body of evidence highlights the significance of G protein-coupled receptor (GPCR) dimerization, with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) heteromer (MOR-DOR) emerging as a novel therapeutic target for analgesia.[1][2] This heteromer exhibits a unique pharmacological profile distinct from its constituent monomers.[1][3] this compound has been identified as a selective agonist for the MOR-DOR heteromer.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological data, detailing key experimental methodologies, and visualizing its mechanism of action.

Pharmacological Profile of this compound

This compound is a small molecule that preferentially activates the MOR-DOR heteromer.[6] This biased agonism is central to its therapeutic potential, as it offers a pathway to potent analgesia with a potentially reduced side-effect profile compared to conventional MOR agonists like morphine.[5][6] Studies have shown that this compound induces antinociception comparable to morphine but with diminished development of tolerance and withdrawal symptoms.[5][7][8] Furthermore, it has shown efficacy in models of neuropathic pain, a condition often resistant to classical opioids.[7][9]

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro pharmacological data for this compound, comparing its activity at the MOR-DOR heteromer with its activity at the individual MOR and DOR monomers.

Table 1: G-Protein Activation Profile of this compound ([³⁵S]GTPγS Binding Assay)

| Receptor Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

|---|---|---|---|

| MOR-DOR Heteromer | ~50 | 100 (Standard) | [5][10] |

| MOR | ~300 | Not Reported | [5][10] |

| DOR | ~300 | Not Reported | [5][10] |

| WT Spinal Cord Membranes | 403 | 100 |[5][8][10] |

Efficacy (Eₘₐₓ) is often expressed relative to a standard agonist for the respective receptor.

Table 2: β-Arrestin 2 Recruitment Profile of this compound (PathHunter Assay)

| Receptor Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

|---|---|---|---|

| MOR-DOR Heteromer | 861 ± 1 | 121 ± 6 | [11] |

| MOR | Not Reported | 61 ± 4 | [11] |

| DOR | 812 ± 8 | 55 ± 6 |[11] |

Data indicate that this compound is more potent at activating G-protein signaling via the heteromer compared to the monomers. It also demonstrates robust β-arrestin recruitment at the heteromer.[5][11]

Signaling Pathways and Mechanism of Action

Activation of the MOR-DOR heteromer by this compound initiates distinct downstream signaling cascades. Unlike MOR homodimers which primarily signal through G-protein pathways, the MOR-DOR heteromer can also signal preferentially through β-arrestin pathways.[3][12] This differential signaling is hypothesized to contribute to the unique pharmacological profile of heteromer-selective agonists.

Caption: MOR-DOR heteromer signaling cascade upon activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key assays used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human MOR, DOR, or both.[13]

-

Incubation: In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4), incubate cell membranes (approx. 20 µg) with a specific radioligand (e.g., 0.2-0.5 nM [³H]diprenorphine) and a range of concentrations of this compound.[13][14]

-

Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).[15]

-

Reaction Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through glass fiber filters.[13]

-

Data Analysis: Wash filters and measure radioactivity. Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

β-Arrestin 2 Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR signaling and desensitization.[16]

Methodology:

-

Cell Culture: Use a commercially available cell line, such as PathHunter® CHO-K1 OPRM1/OPRD1 β-arrestin cells, which are engineered to co-express the MOR-DOR heteromer and the enzyme-tagged β-arrestin components.[17][18]

-

Cell Plating: Plate cells (e.g., 5,000-10,000 cells/well) in a 384-well white, clear-bottom plate and incubate overnight.[17]

-

Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of each dilution to the respective wells.[17]

-

Incubation: Incubate the plate for 90 minutes at 37°C.[17]

-

Detection: Add the PathHunter® Detection Reagent, which contains the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for 60 minutes.[17][18]

-

Data Analysis: Read the chemiluminescent signal using a plate luminometer. Fit the data to a four-parameter logistic curve to determine the EC₅₀ and Eₘₐₓ values.[17]

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Caption: Logical flow of the [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the receptor of interest or from tissue, such as mouse spinal cord.[5]

-

Incubation Mixture: Prepare an assay buffer containing MgCl₂, NaCl, EGTA, Tris-HCl, GDP, and [³⁵S]GTPγS.

-

Reaction: Incubate membranes (20 µg) with varying concentrations of this compound in the assay buffer.[5]

-

Termination: After incubation (e.g., 60 min at 30°C), terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture and Plating: Culture cells expressing the Gαi-coupled receptor (e.g., HEK-MOR cells) and plate them in a suitable microplate format.[19][20]

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[19]

-

Stimulation: Add a Gαs activator such as forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Concurrently, add varying concentrations of the Gαi-coupled agonist (this compound).[21]

-

Lysis and Detection: After incubation (e.g., 10-30 minutes), lyse the cells and measure cAMP levels using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[19][21]

-

Data Analysis: The inhibitory effect of the agonist is measured as a decrease in the forskolin-stimulated cAMP signal. Data are analyzed to calculate the IC₅₀ (for inhibition) or EC₅₀ for the agonist's effect.

Conclusion

This compound represents a significant tool for probing the pharmacology of MOR-DOR heteromers. Its selectivity provides a unique opportunity to dissect the physiological roles of this receptor complex in vivo.[9] The data strongly suggest that targeting MOR-DOR heteromers is a promising strategy for developing novel analgesics with improved therapeutic windows.[6][7] The protocols and data presented in this guide offer a technical foundation for researchers aiming to explore this compound and the broader field of opioid receptor heteromers. Further optimization of molecules based on the this compound scaffold could lead to the development of next-generation pain therapeutics.[5][22]

References

- 1. Opioid receptor heteromers in analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure–Activity Relationship Study of this compound, an Agonist for the µ–δ Opioid Receptor Heterodimer [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Analgesic Pathway: Discovery and Initial Characterization of CYM51010, a Biased Agonist of the μ-δ Opioid Receptor Heteromer

For Immediate Release – In a significant advancement for pain management research, the small molecule CYM51010 has been identified and characterized as a biased agonist for the μ-δ opioid receptor (MOR-DOR) heteromer. This discovery, stemming from a large-scale high-throughput screening effort, presents a promising new avenue for the development of potent analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth overview of the discovery, initial pharmacological characterization, and the experimental protocols used to elucidate the unique properties of this compound.

Executive Summary

This compound is a novel chemical entity identified as a selective agonist for the μOR-δOR heteromer.[1] Unlike conventional opioids that primarily target the μ-opioid receptor (MOR), this compound exhibits a distinct preference for the dimeric complex formed between MOR and the δ-opioid receptor (DOR). Initial studies have demonstrated that this compound induces potent antinociceptive effects, comparable to morphine, but with a reduced propensity for developing tolerance.[2][3] This biased agonism, favoring the MOR-DOR heteromer over individual receptor monomers, is a key characteristic that may underpin its improved side-effect profile.[2]

Discovery via High-Throughput Screening

The identification of this compound was the result of a comprehensive high-throughput screening (HTS) campaign that assayed a library of approximately 335,461 small molecules.[2] The primary screen utilized a β-arrestin recruitment assay, a cell-based functional assay that measures a key event in G protein-coupled receptor (GPCR) signaling and desensitization.[2]

The screening process was designed to identify compounds that selectively activated the MOR-DOR heteromer. To achieve this, the screening cascade involved cell lines co-expressing both MOR and DOR, alongside control cell lines expressing only MOR or DOR. This differential screening approach was crucial in pinpointing compounds with a bias for the heterodimeric receptor complex. From this extensive library, 94 compounds were identified as having a preferential activity for the MOR-DOR heteromer.[2] Subsequent secondary screening and characterization led to the selection of this compound as a lead candidate for further investigation.[2]

Quantitative Pharmacological Profile

The initial characterization of this compound involved a series of in vitro functional assays to quantify its potency and efficacy at the MOR-DOR heteromer and the individual MOR and DOR homomers. The data clearly demonstrates the biased agonism of this compound.

β-Arrestin Recruitment Assay

The β-arrestin recruitment assay measures the ability of a ligand to induce the interaction of β-arrestin with the activated GPCR. The potency of this compound was found to be significantly higher in cells expressing the MOR-DOR heteromer compared to cells expressing only MOR or DOR.

| Target | Parameter | Value |

| MOR-DOR Heteromer | EC50 | 403 nM [4] |

| Emax | 100% | |

| MOR Homomer | EC50 | > 10 µM |

| Emax | < 20% | |

| DOR Homomer | EC50 | > 10 µM |

| Emax | < 20% | |

| Table 1: Potency and Efficacy of this compound in β-Arrestin Recruitment Assay. |

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a primary step in GPCR signaling. This compound demonstrated a more potent and efficacious response in activating G proteins in cell membranes containing the MOR-DOR heteromer.[5]

| Target | Parameter | Value |

| MOR-DOR Heteromer | EC50 | ~50 nM [5] |

| Emax | ~150% (relative to basal) [5] | |

| MOR Homomer | EC50 | ~300 nM [5] |

| Emax | ~120% (relative to basal) [5] | |

| DOR Homomer | EC50 | ~300 nM [5] |

| Emax | ~110% (relative to basal) [5] | |

| Table 2: Potency and Efficacy of this compound in [35S]GTPγS Binding Assay. |

Signaling Pathway of this compound at the MOR-DOR Heteromer

Upon binding of this compound, the MOR-DOR heteromer undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling event is the activation of heterotrimeric G proteins, specifically of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. A key consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor, and can also initiate G protein-independent signaling cascades.

Experimental Protocols

PathHunter® β-Arrestin Recruitment Assay (DiscoverX)

This assay quantifies the recruitment of β-arrestin to the activated GPCR using an enzyme fragment complementation (EFC) technology.[6][7]

-

Cell Lines: PathHunter® CHO-K1 cell lines stably co-expressing a ProLink™ (PK)-tagged MOR and an Enzyme Acceptor (EA)-tagged DOR, alongside control cell lines expressing only MOR-PK or DOR-PK. All cell lines also express an EA-tagged β-arrestin.[1][6]

-

Principle: Upon ligand-induced receptor activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two β-galactosidase enzyme fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]

-

Procedure:

-

Cells are seeded into 96-well microplates and incubated overnight.

-

Serial dilutions of this compound are prepared in assay buffer.

-

The compound dilutions are added to the cells and incubated for 90 minutes at 37°C.[7]

-

PathHunter® detection reagents are added to each well.

-

The plates are incubated at room temperature for 60 minutes.

-

Chemiluminescence is read on a standard plate reader.

-

Data is normalized to the maximum response of a reference agonist and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[8]

-

Membrane Preparation: Crude membranes are prepared from CHO cells expressing the opioid receptors of interest.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated in a 96-well plate with assay buffer, GDP (to ensure all G proteins are in an inactive state), and serial dilutions of this compound.[8]

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The plate is incubated at 30°C for 60 minutes with gentle shaking.[8]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Specific binding is plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.[8]

-

In Vivo Antinociception: Tail-Flick Test

The tail-flick test is a standard method to assess the analgesic properties of a compound in rodents by measuring the latency to a thermal stimulus.[9][10]

-

Animals: Male C57BL/6 mice are typically used.

-

Apparatus: A tail-flick analgesia meter that applies a focused beam of high-intensity light to the ventral surface of the tail.[9]

-

Procedure:

-

A baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[9][11]

-

This compound or a vehicle control is administered, typically via subcutaneous or intrathecal injection.[12]

-

At various time points after administration, the tail-flick latency is measured again.

-

The data is often expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

-

Dose-response curves are generated to determine the analgesic potency of the compound.

-

Conclusion

The discovery and initial characterization of this compound as a MOR-DOR heteromer-biased agonist represents a pivotal step in the development of novel analgesics. Its unique pharmacological profile, favoring the heterodimer over the individual receptor monomers, offers a potential mechanism to separate the desired analgesic effects from the undesirable side effects associated with conventional opioids. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other heteromer-biased ligands, paving the way for a new generation of safer and more effective pain therapeutics.

References

- 1. GPCR β-Arrestin Product Solutions [discoverx.com]

- 2. pnas.org [pnas.org]

- 3. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. web.mousephenotype.org [web.mousephenotype.org]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pnas.org [pnas.org]

The Role of CYM51010 in Elucidating Opioid Receptor Dimerization: A Technical Guide

Executive Summary: The dimerization of opioid receptors, particularly the formation of heterodimers between the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), has emerged as a critical area of research in the development of novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of CYM51010, a biased agonist for the MOR-DOR heterodimer, and its application as a tool for studying the pharmacology and signaling of this receptor complex. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource encompassing quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Introduction to Opioid Receptor Dimerization

Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are the primary targets for opioid analgesics. The classical understanding of opioid pharmacology has focused on the function of individual receptor monomers (μ, δ, and κ). However, a growing body of evidence demonstrates that these receptors can form dimers, both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR). This dimerization can lead to unique pharmacological properties, including altered ligand binding, signaling, and receptor trafficking, distinct from their monomeric counterparts. The MOR-DOR heterodimer, in particular, has garnered significant attention as a potential therapeutic target for pain management with a reduced risk of the adverse effects associated with traditional mu-opioid agonists, such as tolerance, dependence, and respiratory depression.

This compound: A Biased Agonist for the MOR-DOR Heterodimer

This compound is a small molecule that has been identified as a selective agonist for the MOR-DOR heterodimer[1][2]. It exhibits minimal affinity for the individual MOR or DOR monomers, making it an invaluable tool for specifically probing the function of the heterodimer.

Mechanism of Action

This compound displays biased agonism, preferentially activating G-protein signaling pathways over the β-arrestin recruitment pathway at the MOR-DOR heterodimer. This biased signaling is thought to contribute to its favorable pharmacological profile, as the G-protein pathway is primarily associated with analgesia, while β-arrestin recruitment has been linked to some of the undesirable side effects of opioids.

Pharmacological Profile

In preclinical studies, this compound has demonstrated potent antinociceptive effects comparable to morphine in various pain models. Notably, chronic administration of this compound results in significantly less development of analgesic tolerance compared to morphine. This suggests that targeting the MOR-DOR heterodimer with biased agonists like this compound could be a promising strategy for developing safer and more effective pain therapeutics.

Data Presentation

The following tables summarize the quantitative data available for this compound's in vitro activity and in vivo efficacy.

Table 1: In Vitro Efficacy and Potency of this compound

| Assay Type | Receptor Target | Parameter | Value | Reference |

| β-Arrestin Recruitment | MOR-DOR Heterodimer | EC50 | 403 nM | [1] |

| [³⁵S]GTPγS Binding | MOR-DOR Heterodimer | EC50 | ~50 nM | |

| [³⁵S]GTPγS Binding | MOR Monomer | EC50 | ~300 nM | |

| [³⁵S]GTPγS Binding | DOR Monomer | EC50 | ~300 nM | |

| β-Arrestin Recruitment | MOR Monomer | EC50 | ~3 µM | |

| β-Arrestin Recruitment | DOR Monomer | EC50 | ~8 µM |

Table 2: Antinociceptive Effects of this compound in Animal Models

| Animal Model | Pain Type | Route of Administration | Effective Dose Range | Comparison to Morphine | Reference |

| Mouse Tail-Flick Test | Acute Thermal Pain | Intrathecal | 1 - 10 nmol | Similar efficacy, reduced tolerance | |

| Rat Spinal Nerve Ligation | Neuropathic Pain | Intrathecal | 10 - 30 µg | Effective where morphine is less effective |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MOR-DOR heterodimer.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in light emission at the acceptor's wavelength.

Methodology:

-

Vector Construction: Clone the coding sequences of MOR and DOR into expression vectors containing Rluc and YFP tags, respectively (e.g., pRluc-N1-MOR and pYFP-N1-DOR).

-

Cell Culture and Transfection: Co-transfect HEK293 cells with the MOR-Rluc and DOR-YFP constructs using a suitable transfection reagent.

-

Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.

-

Assay: 48 hours post-transfection, wash the cells with PBS. Add the Rluc substrate, coelenterazine h, to each well.

-

Data Acquisition: Immediately measure the luminescence at the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a microplate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio in the presence of both receptors compared to controls (single receptor expression) indicates dimerization. The effect of this compound on the BRET signal can be assessed by pre-incubating the cells with the compound.

Förster Resonance Energy Transfer (FRET) Assay for Receptor Interaction

Principle: FRET is another proximity-based assay that relies on the energy transfer between a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and an acceptor fluorophore (e.g., YFP). When the fluorophores are in close proximity, excitation of the donor leads to emission from the acceptor.

Methodology:

-

Vector Construction: Create expression vectors for MOR and DOR fused to CFP and YFP, respectively (e.g., pCFP-N1-MOR and pYFP-N1-DOR).

-

Cell Culture and Transfection: Co-transfect cells (e.g., HEK293 or CHO) with the MOR-CFP and DOR-YFP constructs.

-

Imaging: 24-48 hours post-transfection, image the cells using a fluorescence microscope equipped with appropriate filter sets for CFP and YFP.

-

FRET Measurement: Acquire images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).

-

Data Analysis: Correct for spectral bleed-through and calculate the FRET efficiency. An increase in FRET efficiency in cells co-expressing both receptors indicates interaction. The influence of this compound can be studied by treating the cells with the compound prior to imaging.

Co-Immunoprecipitation (Co-IP) for Detecting Receptor Complexes

Principle: Co-IP is used to demonstrate the physical interaction between two proteins. An antibody against one protein (the "bait") is used to pull it out of a cell lysate, and the presence of the other protein (the "prey") in the immunoprecipitated complex is detected by Western blotting.

Methodology:

-

Cell Lysis: Lyse cells co-expressing epitope-tagged MOR (e.g., HA-MOR) and DOR (e.g., Flag-DOR) in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-HA antibody) coupled to protein A/G beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other epitope tag (e.g., anti-Flag antibody). The detection of the "prey" protein confirms the interaction.

[³⁵S]GTPγS Binding Assay for G-protein Activation

Principle: This assay measures the activation of G-proteins by agonist-bound GPCRs. Activated GPCRs catalyze the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing MOR, DOR, or both.

-

Assay Reaction: Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Upon receptor activation and β-arrestin recruitment, the two fragments combine to form an active enzyme, which generates a chemiluminescent signal in the presence of a substrate.

Methodology:

-

Cell Lines: Use engineered cell lines stably expressing the tagged MOR-DOR heterodimer, MOR monomer, or DOR monomer and the tagged β-arrestin.

-

Cell Seeding: Plate the cells in a 96-well or 384-well white plate.

-

Compound Addition: Add increasing concentrations of this compound to the wells.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes).

-

Signal Detection: Add the detection reagents containing the enzyme substrate and measure the chemiluminescence using a plate reader.

-

Data Analysis: Determine the EC50 and Emax values from the dose-response curves.

Adenylyl Cyclase Activity Assay

Principle: MOR and DOR are typically Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various methods, including competitive immunoassays (e.g., ELISA) or BRET-based cAMP biosensors.

Methodology (using a BRET-based biosensor):

-

Cell Transfection: Co-transfect cells expressing the MOR-DOR heterodimer with a BRET-based cAMP biosensor.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Compound Treatment: Add increasing concentrations of this compound to measure its inhibitory effect on forskolin-stimulated cAMP production.

-

BRET Measurement: Measure the BRET signal, which changes in response to cAMP levels.

-

Data Analysis: Calculate the IC50 of this compound for the inhibition of adenylyl cyclase activity.

Intracellular Calcium Mobilization Assay

Principle: While MOR and DOR are primarily Gi/o-coupled, under certain conditions, such as in the context of heterodimerization or coupling to promiscuous G-proteins, they can also modulate intracellular calcium levels, often through the Gq pathway leading to the release of calcium from intracellular stores. This can be measured using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Loading: Load cells expressing the MOR-DOR heterodimer with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

-

Data Analysis: Quantify the increase in intracellular calcium concentration in response to this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships relevant to the study of this compound and opioid receptor dimerization.

Caption: this compound-Mediated Signaling at the MOR-DOR Heterodimer.

References

A Technical Guide to the In Vitro Functional Activity of CYM51010

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Clarification of Molecular Target

Initial investigation into the binding affinity of CYM51010 for the Sphingosine-1-Phosphate 5 (S1P5) receptor has revealed a critical discrepancy in the available scientific literature. Extensive database searches indicate that this compound is not a ligand for the S1P5 receptor. Instead, the scientific consensus identifies this compound as a biased agonist with selectivity for the µ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer[1][2]. This compound has been characterized for its analgesic properties and a potentially reduced side-effect profile compared to traditional opioids[1][2].

Therefore, this technical guide will focus on the established in vitro functional activity of this compound at its recognized target, the MOR-DOR heterodimer, to provide accurate and actionable information for research and development.

Quantitative Analysis of this compound Functional Activity

The functional potency and efficacy of this compound have been primarily determined through two key in vitro assays: G-protein activation assays and β-arrestin recruitment assays. These assays provide insight into the compound's signaling bias.

| Assay Type | Receptor Expressed | Parameter | Value | Reference |

| G-Protein Activation ([³⁵S]GTPγS Binding) | µOR-δOR Heterodimer | EC₅₀ | 54 nM | [1] |

| µOR-δOR Heterodimer | Eₘₐₓ | 168 ± 3% of basal | [1] | |

| µOR alone | EC₅₀ | 210 nM | [1] | |

| µOR alone | Eₘₐₓ | 138 ± 6% of basal | [1] | |

| δOR alone | EC₅₀ | 300 nM | [1] | |

| δOR alone | Eₘₐₓ | 113 ± 1% of basal | [1] | |

| β-Arrestin Recruitment (PathHunter Assay) | µOR-δOR Heterodimer | EC₅₀ | 8.3 µM | [1] |

| µOR-δOR Heterodimer | Eₘₐₓ | 1197 ± 31% of basal | [1] | |

| µOR alone | EC₅₀ | 1.8 µM | [1] | |

| µOR alone | Eₘₐₓ | 557 ± 11% of basal | [1] | |

| δOR alone | EC₅₀ | 2.7 µM | [1] | |

| δOR alone | Eₘₐₓ | 423 ± 49% of basal | [1] | |

| β-Arrestin 2 Recruitment | µOR-δOR Heterodimer | EC₅₀ | 861 ± 1 nM | [3] |

| µOR-δOR Heterodimer | Eₘₐₓ | 121 ± 6% | [3] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates greater potency. Eₘₐₓ (Maximum effect) is the maximal response a drug can produce.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor-mediated G-protein activation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably co-expressing the µ-opioid and δ-opioid receptors (µOR-δOR) or from spinal cord tissue.

-

Incubation: Cell membranes (approximately 20 µg of protein) are incubated with varying concentrations of this compound.

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of filter-bound radioactivity, representing [³⁵S]GTPγS bound to the Gα subunits, is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS and subtracted from the total binding to yield specific binding. The resulting data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values[1].

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway. The assay is based on enzyme fragment complementation technology.

Methodology:

-

Cell Line Engineering: A cell line is engineered to stably express the MOR-DOR heterodimer. One protomer of the receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: The engineered cells are plated into microtiter plates.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Recruitment and Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

-

Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent signal.

-

Data Analysis: The intensity of the chemiluminescent signal is proportional to the amount of β-arrestin recruited. These data are used to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values[1][4].

Signaling Pathways of this compound at the MOR-DOR Heterodimer

This compound acts as a biased agonist at the MOR-DOR heterodimer, preferentially activating the G-protein signaling cascade over the β-arrestin pathway[1]. This signaling bias is a key characteristic of the compound and is thought to contribute to its favorable pharmacological profile.

Upon binding of this compound to the MOR-DOR heterodimer, the following signaling events are initiated:

-

G-Protein Activation: The activated receptor complex acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (primarily Gαi/o).

-

Downstream G-Protein Signaling: The activated Gα-GTP and Gβγ subunits dissociate and modulate the activity of downstream effectors. This can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channel activity.

-

β-Arrestin Recruitment (Less Favored): While this compound can induce β-arrestin recruitment, it does so with significantly lower potency (higher EC₅₀) compared to G-protein activation[1]. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as those involving MAP kinases like ERK[5]. The biased nature of this compound suggests that it stabilizes a receptor conformation that is more favorable for G-protein coupling than for β-arrestin binding.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of CYM51010: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM51010 has emerged as a significant pharmacological tool and a potential therapeutic lead compound due to its unique activity profile at opioid receptors. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This compound is a biased agonist that preferentially targets the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimer (MOR-DOR).[1][2] This biased agonism, favoring G-protein signaling over β-arrestin recruitment, is a key characteristic that may contribute to its distinct pharmacological effects, including analgesia with potentially reduced side effects compared to classical opioids.[1][3][4]

Primary Cellular Target: The MOR-DOR Heterodimer

The principal cellular target of this compound is the heterodimeric complex formed by the μ-opioid receptor and the δ-opioid receptor.[1][2] While it exhibits some activity at MOR and DOR monomers, its potency and efficacy are most pronounced at the MOR-DOR heterodimer. This selectivity provides a novel avenue for probing the physiological and pathological roles of this specific receptor complex.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays to determine its potency and efficacy at its target receptors. The following table summarizes the key quantitative data available for this compound.

| Receptor Target | Assay Type | Parameter | Value | Reference(s) |

| MOR-DOR Heterodimer | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | 403 nM | [3] |

| MOR-DOR Heterodimer | β-arrestin Recruitment | EC₅₀ | >10 µM | [5] |

| μ-Opioid Receptor (MOR) | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | ~5-6 fold lower potency than at MOR-DOR | [5] |

| δ-Opioid Receptor (DOR) | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | ~5-6 fold lower potency than at MOR-DOR | [5] |

Signaling Pathways of this compound

This compound acts as a biased agonist at the MOR-DOR heterodimer, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[5][6] Upon binding to the MOR-DOR heterodimer, this compound induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins, specifically of the Gi/o family.[5][7] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the desired analgesic effect. Conversely, this compound has a significantly lower potency for recruiting β-arrestin 2 to the activated receptor complex.[5][6] This biased signaling profile is hypothesized to contribute to a reduction in the common side effects associated with traditional opioid agonists, such as tolerance and respiratory depression, which are thought to be mediated, in part, by β-arrestin signaling.[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Experimental Workflow: High-Throughput Screening for Biased Agonists

The identification of a compound like this compound typically involves a multi-stage process starting from a large chemical library and progressively narrowing down to a lead candidate with the desired pharmacological profile.

Cell Culture and Transfection for Receptor Expression

Objective: To generate stable cell lines expressing the μ-opioid receptor (MOR), δ-opioid receptor (DOR), or both (for MOR-DOR heterodimer studies).

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Expression vectors containing the cDNA for human MOR and DOR

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Selection antibiotic (e.g., G418)

Protocol:

-

Culture HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

-

For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Prepare DNA-lipid complexes by mixing the expression vectors (MOR, DOR, or both) with the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete culture medium.

-

After 48 hours, begin selection by adding the appropriate concentration of G418 to the culture medium.

-

Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days.

-

Isolate and expand resistant colonies.

-

Verify receptor expression via radioligand binding assays or western blotting.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MOR, DOR, and MOR-DOR heterodimers.

Materials:

-

Cell membranes from HEK293 cells expressing the receptor(s) of interest

-

Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR)

-

Non-specific binding competitor (e.g., unlabeled naloxone)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound at various concentrations

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare cell membranes by homogenizing the cultured cells in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled naloxone.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-protein Activation

Objective: To measure the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation.

Materials:

-

Cell membranes expressing the receptor(s) of interest

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

This compound at various concentrations

-

96-well plates

-

Scintillation counter

Protocol:

-

Incubate cell membranes with GDP for at least 15 minutes on ice to allow for the dissociation of endogenous GTP.

-

In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

-

For basal binding, add buffer instead of this compound.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by filtration through glass fiber filters.

-

Wash the filters and count the radioactivity as described for the radioligand binding assay.

-

Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Emax.

β-arrestin Recruitment Assay

Objective: To quantify the ability of this compound to induce the recruitment of β-arrestin 2 to the opioid receptors.

Materials:

-

HEK293 cells co-expressing the opioid receptor(s) and a β-arrestin 2 fusion protein (e.g., as in the PathHunter® assay)

-

Assay-specific substrate and detection reagents

-

This compound at various concentrations

-

White, clear-bottom 96-well or 384-well plates

-

Luminometer

Protocol:

-

Seed the engineered cells in the assay plates and incubate overnight.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate luminometer.

-

Plot the luminescence as a function of this compound concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of MOR-DOR heterodimers. Its biased agonism, characterized by potent G-protein activation and weak β-arrestin recruitment, provides a unique mechanism of action that may lead to the development of novel analgesics with improved safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other biased ligands targeting GPCR heterodimers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor [authors.library.caltech.edu]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYM51010 in Nociception and Analgesia: A Technical Guide

An In-Depth Examination of a Biased μ-Opioid and δ-Opioid Receptor Heterodimer Agonist

Abstract

CYM51010 has emerged as a significant pharmacological tool in the study of nociception and the development of novel analgesics. Identified as a biased agonist for the μ-opioid receptor (μOR) and δ-opioid receptor (δOR) heterodimer (μOR-δOR), this compound exhibits a unique pharmacological profile. It demonstrates potent antinociceptive effects comparable to morphine but with a markedly reduced propensity for inducing tolerance and withdrawal symptoms. This technical guide provides a comprehensive overview of the role of this compound in nociception and analgesia, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals in the fields of pain research and pharmacology.

Introduction

The opioid system is a cornerstone of pain management, with agonists of the μ-opioid receptor being the most potent analgesics available. However, their clinical utility is often limited by severe side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The discovery that G protein-coupled receptors (GPCRs), such as opioid receptors, can form heterodimers has opened new avenues for drug discovery. The μOR-δOR heterodimer has been identified as a promising target for the development of safer and more effective analgesics.

This compound is a small molecule that selectively activates the μOR-δOR heterodimer.[1][2] Its biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, is thought to contribute to its favorable side-effect profile.[3][4] This guide will delve into the preclinical data that substantiates the role of this compound as a promising lead compound for a new generation of pain therapeutics.

Mechanism of Action: A Biased Agonist at the μOR-δOR Heterodimer

This compound's primary mechanism of action is its function as a biased agonist at the μOR-δOR heterodimer. This means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, while having a lower efficacy in recruiting β-arrestin2, a protein implicated in the development of tolerance and other adverse effects.[4]

Signaling Pathway

Upon binding to the μOR-δOR heterodimer, this compound induces a conformational change in the receptor complex, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release in pain pathways.

This compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Receptor | Parameter | Value | Reference |

| β-Arrestin Recruitment | μOR-δOR Heterodimer | EC50 | 403 nM | [3] |

| μOR | EC50 | >10 µM | [3] | |

| δOR | EC50 | >10 µM | [3] | |

| [³⁵S]GTPγS Binding | μOR-δOR Heterodimer | EC50 | 1.3 µM | [3] |

| μOR-δOR Heterodimer | Emax | 150 ± 10% | [3] | |

| μOR | EC50 | >10 µM | [3] | |

| δOR | EC50 | >10 µM | [3] |

Table 2: In Vivo Antinociceptive Activity of this compound

| Pain Model | Assay | Species | Route of Administration | ED50 | Maximal Effect (%MPE) | Reference |

| Acute Thermal Nociception | Tail-Flick Test | Mouse | Subcutaneous (s.c.) | ~3 mg/kg | ~80% | [3] |

| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Von Frey Test | Mouse | Subcutaneous (s.c.) | 1, 3, and 5 mg/kg (dose-dependent reversal of hyperalgesia) | Significant reversal of mechanical allodynia | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

This assay is used to determine the ability of a compound to induce the interaction between an activated GPCR and β-arrestin.

-

Cell Line: CHO-K1 cells stably co-expressing the human μ-opioid receptor with a ProLink tag (OPRM1-PK) and β-arrestin 2 fused to an Enzyme Acceptor fragment (EA) of β-galactosidase. For heterodimer studies, cells co-express both μOR and δOR.

-

Assay Principle: The PathHunter® enzyme fragment complementation (EFC) assay is utilized. Agonist binding to the receptor promotes the recruitment of β-arrestin-EA to the receptor-PK, forcing the complementation of the two β-galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cryopreserved PathHunter® cells are thawed and seeded into 384-well white, clear-bottom assay plates in cell plating medium and incubated overnight at 37°C in 5% CO₂.

-

Serial dilutions of this compound and a reference agonist (e.g., DAMGO) are prepared.

-

The compound dilutions are added to the cell plates.

-

Plates are incubated for 90 minutes at 37°C.

-

PathHunter® Detection Reagent is prepared according to the manufacturer's instructions and added to each well.

-

Plates are incubated at room temperature for 60 minutes, protected from light.

-

Chemiluminescent signal is read using a plate luminometer.

-

-

Data Analysis: Raw luminescence units are normalized to vehicle control (0% activation) and the maximal response of a full agonist (100% activation). EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CYM51010 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM51010 is a selective agonist for the μ-opioid receptor (μOR) - δ-opioid receptor (δOR) heteromer. It exhibits potent antinociceptive properties, comparable to morphine, but with a potentially improved side-effect profile, including reduced tolerance and withdrawal symptoms.[1][2] These characteristics make this compound a valuable research tool for investigating the in vivo roles of μOR-δOR heteromers and as a potential scaffold for the development of novel analgesics.[1] This document provides detailed experimental protocols for in vivo studies using this compound, focusing on the assessment of its antinociceptive effects and the development of tolerance in murine models.

Mechanism of Action and Signaling Pathway

This compound functions as a biased agonist at the μOR-δOR heteromer.[1] Upon binding, it promotes the constitutive recruitment of β-arrestin2 to the receptor complex. This engagement of β-arrestin2 subsequently modulates the downstream signaling cascade, specifically influencing the spatiotemporal regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation.[3][4][5] This distinct signaling mechanism is believed to contribute to its unique pharmacological profile.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Receptor | Parameter | Value |

| β-arrestin Recruitment | μOR-δOR Heteromer | EC50 | 403 nM[2] |

| [³⁵S]GTPγS Binding | μOR-δOR Heteromer | EC50 | ~50 nM[1] |

| [³⁵S]GTPγS Binding | μOR | EC50 | ~300 nM[1] |

| [³⁵S]GTPγS Binding | δOR | EC50 | ~300 nM[1] |

Table 2: In Vivo Antinociceptive Efficacy of this compound in Mice

| Administration Route | Dose | Peak Effect Time (min) | Antinociceptive Effect (%MPE) |

| Subcutaneous (s.c.) | 1 mg/kg | 30-60 | Moderate |

| Subcutaneous (s.c.) | 3 mg/kg | 30-60 | Strong |

| Subcutaneous (s.c.) | 6 mg/kg | 30-60 | ~70% of Maximal[1] |

| Subcutaneous (s.c.) | 10 mg/kg | 30-60 | Maximal, comparable to Morphine[1] |

| Intrathecal (i.t.) | 3 nmol | 30 | Dose-dependent increase |

| Intrathecal (i.t.) | 10 nmol | 30 | Dose-dependent increase |

| Intrathecal (i.t.) | 30 nmol | 30 | Dose-dependent increase[1] |

Note: %MPE (Maximum Possible Effect) is calculated based on the tail-flick latency.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper dissolution of this compound is critical for reliable experimental outcomes. It is recommended to prepare fresh solutions on the day of the experiment.

Recommended Vehicle Formulation: A common vehicle for subcutaneous or intraperitoneal injection consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Preparation Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL final working solution, take the required volume of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Assessment of Acute Antinociception (Tail-Flick Test)

The tail-flick test is a standard method to measure the analgesic effects of compounds in rodents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Tail-flick analgesia meter

-

This compound solution and vehicle

-

Syringes for subcutaneous or intrathecal injection

Protocol:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Gently restrain the mouse and place its tail on the radiant heat source of the tail-flick apparatus. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. To prevent tissue damage, a cut-off time of 10-15 seconds is typically used.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection at doses of 1, 3, 6, or 10 mg/kg).[1]

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Assessment of Antinociceptive Tolerance

Chronic administration of opioids can lead to the development of tolerance, characterized by a reduced analgesic response.

Protocol:

-

Baseline Antinociception: On day 1, determine the baseline antinociceptive response to a specific dose of this compound (e.g., 6 mg/kg or 10 mg/kg, s.c.) as described in the acute antinociception protocol.

-

Chronic Administration: Administer the same dose of this compound subcutaneously once daily for a period of 8 to 14 days.[1]

-

Daily Testing: On each day of the study, measure the antinociceptive effect (tail-flick latency) at the time of peak effect after the daily injection.

-

Data Analysis: Plot the %MPE against the day of treatment. A gradual decrease in %MPE over time indicates the development of tolerance. Compare the rate of tolerance development to that of a standard opioid like morphine.

Naloxone-Precipitated Withdrawal Assay

This assay is used to assess the degree of physical dependence developed after chronic drug administration.

Protocol:

-

Chronic Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or a control opioid like morphine once daily for 9 days.[1]

-

Naloxone Challenge: Two hours after the final drug administration on day 9, induce withdrawal by administering naloxone (an opioid antagonist) via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[1]

-

Observation: Immediately after the naloxone injection, place the mouse in a clear observation chamber and record withdrawal signs (e.g., jumping, wet dog shakes, diarrhea, ptosis) for a period of 30 minutes.

-

Body Weight: Measure the body weight of the mice before the final drug administration and 30 minutes after the naloxone injection. Weight loss is an indicator of withdrawal severity.[1]

-

Data Analysis: Quantify the observed withdrawal signs and compare the severity between the this compound and control groups.

Conclusion

This compound is a promising pharmacological tool for studying the nuanced roles of μOR-δOR heteromers in pain modulation and opioid pharmacology. The protocols outlined in this document provide a framework for conducting robust in vivo studies to characterize its antinociceptive efficacy and tolerance profile. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of this novel class of compounds.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYM51010 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM51010 is a synthetic small molecule that functions as a biased agonist for the μ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer.[1][2][3] It exhibits antinociceptive properties with a potentially reduced side effect profile compared to traditional opioid agonists.[1][2][3] With an EC50 of 403 nM for the MOR-DOR heterodimer, this compound is a valuable tool for investigating the pharmacology and signaling of this specific receptor complex.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 408.53 g/mol | [1] |

| Molecular Formula | C25H32N2O3 | [1] |

| Appearance | Off-white to light brown solid | [1] |

| CAS Number | 1069498-96-9 | [1] |

Solubility

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (244.78 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended as absorbed water can impact solubility. | [1] |

| Ethanol | Information not readily available, but generally lower than DMSO for similar compounds.[4][5][6][7] | It is advisable to test solubility in small volumes before preparing a large stock. |

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous/low-moisture DMSO (newly opened bottle recommended)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sonicator (water bath or probe)

-

Vortex mixer

-

Sterile pipette tips

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound (Molecular Weight = 408.53 g/mol ).

-

Adding Solvent: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO. For 4.085 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution:

-

Vortex the tube for 30-60 seconds to initially mix the compound and solvent.

-

If the compound is not fully dissolved, place the tube in a sonicator bath. Sonicate for 5-10 minutes, or until the solution is clear.[1] Monitor the tube to prevent overheating.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your cell culture application, filter it through a 0.22 µm sterile syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Protect from light.[1][8]

-

Dilution of Stock Solution for Cell Culture Experiments

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Example Dilution:

To treat cells with a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium:

-

Prepare an intermediate dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in sterile cell culture medium or PBS to get a 100 µM working solution.

-

Add 100 µL of the 100 µM working solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.

Signaling Pathway of this compound

This compound acts as a biased agonist at the MOR-DOR heterodimer, primarily activating G-protein signaling pathways with less recruitment of β-arrestin.[2][9] This biased agonism is thought to contribute to its favorable side-effect profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYM51010 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM51010 is a biased agonist for the µ-δ opioid receptor (MOR-DOR) heteromer, presenting a promising therapeutic avenue for neuropathic pain.[1][2] Unlike traditional opioids that primarily target µ-opioid receptors (MOR), this compound's unique mechanism of action offers the potential for potent analgesia with a reduced side-effect profile, including diminished tolerance and withdrawal symptoms.[1][3] Preclinical studies have demonstrated its efficacy in alleviating pain in various models of neuropathic pain, including chemotherapy-induced neuropathic pain (CINP).[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in a preclinical neuropathic pain research setting. Detailed protocols for in vivo administration, behavioral testing, and post-mortem tissue analysis are provided to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound selectively activates the MOR-DOR heteromer, which is expressed in key pain-processing regions of the central nervous system.[1][2] This activation initiates a signaling cascade that leads to the attenuation of neuroinflammation and a reduction in neuronal hyperexcitability, key drivers of neuropathic pain.[4][5] Specifically, this compound has been shown to decrease the expression of several pro-inflammatory and nociceptive markers in the dorsal root ganglion and spinal cord, including:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A key ion channel involved in the detection and transduction of noxious stimuli.

-

p38α Mitogen-Activated Protein Kinase (MAPK): A critical enzyme in inflammatory signaling pathways.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Microglial Markers (ICAM-1 & IBA1): Indicative of neuroinflammation and microglial activation.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β): Key mediators of the inflammatory response.[4][5]

By modulating these pathways, this compound effectively reduces the sensitization of nociceptive neurons that underlies neuropathic pain states.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Chemotherapy-Induced Neuropathic Pain (CINP)

| Parameter | Vehicle Control | This compound (1 mg/kg, s.c.) | This compound (3 mg/kg, s.c.) | This compound (5 mg/kg, s.c.) | Gabapentin (60 mg/kg, s.c.) |

| Paw Withdrawal Frequency (%) to 0.07g von Frey filament | Significantly Increased | Substantially Restored | Substantially Restored | Substantially Restored | Substantially Restored |

| Paw Withdrawal Frequency (%) to 0.4g von Frey filament | Significantly Increased | Substantially Restored | Substantially Restored | Substantially Restored | Substantially Restored |

Data adapted from a study on CINP in mice. "Substantially Restored" indicates a significant reversal of chemotherapy-induced mechanical hypersensitivity.[6]

Experimental Protocols

Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for subcutaneous (s.c.) administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation: Prepare a 25 mg/mL stock solution of this compound in DMSO. This stock solution can be stored at -20°C for up to one month, protected from light. For longer-term storage, -80°C for up to six months is recommended.[3]

-

Vehicle Preparation: The vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-